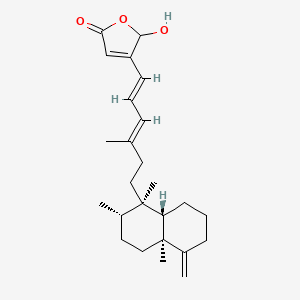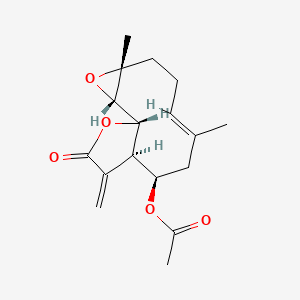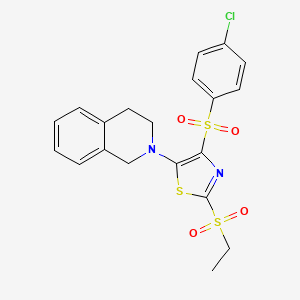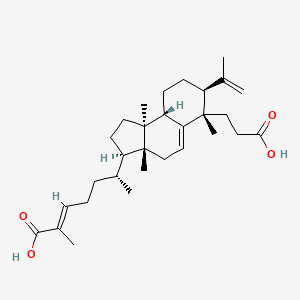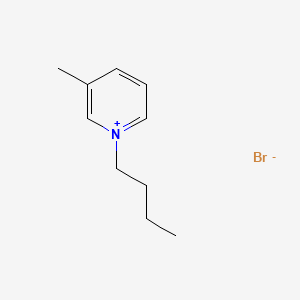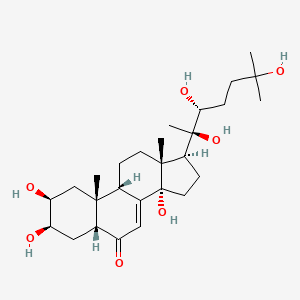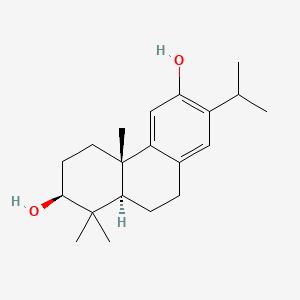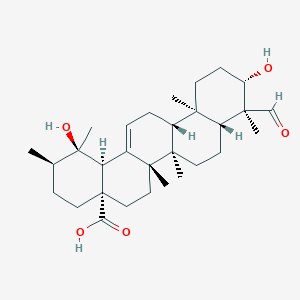
23-Aldehydepomolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Aldehydepomolic acid is a triterpenoid. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Chemical Synthesis and Organic Reactions
The ene-reaction between aldehydes and allylsilane generates highly functionalized homoallylic alcohols, subsequently undergoing Intramolecular Sakurai Cyclisation (IMSC) to yield polysubstituted tetrahydropyran derivatives. This reaction showcases the versatility of aldehydes in synthetic organic chemistry, providing a route to complex molecular structures (Markó et al., 2002).
2. Metabolism and Toxicity
Aldehydes, including 23-aldehydepomolic acid, play a crucial role in various metabolic processes. They can be formed through lipid peroxidation, carbohydrate metabolism, and other biochemical pathways. Understanding their reactivity with biomolecules is crucial for assessing their biological functions and potential toxicological effects (O'Brien et al., 2005).
3. Enzymatic Interactions
Aldehyde dehydrogenases (ALDHs) are crucial for the metabolism of aldehydes, including 23-aldehydepomolic acid. These enzymes facilitate the conversion of aldehydes to carboxylic acids, a key detoxification process. The study of ALDHs provides insights into the metabolic pathways and potential pharmacological applications of aldehydes (Vasiliou et al., 2000).
4. Photoaffinity Labeling
Aldehydes are utilized in chemical probes for photoaffinity labeling, demonstrating their utility in biochemical research for studying molecular interactions. This application underscores the importance of aldehydes in developing tools for molecular biology and chemistry research (Mayer & Maier, 2007).
5. Atmospheric Chemistry
Aldehydes, including 23-aldehydepomolic acid, have been studied in the context of atmospheric chemistry, particularly in the formation of secondary organic aerosols. This research is crucial for understanding the environmental impact and atmospheric behavior of aldehydes (Chan et al., 2010).
Propriétés
Nom du produit |
23-Aldehydepomolic acid |
|---|---|
Formule moléculaire |
C30H46O5 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
Clé InChI |
ZXRXQOHNSRCNHE-LTFXOGOQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



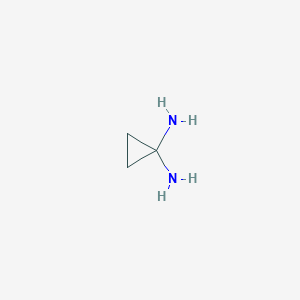
![2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid](/img/structure/B1254727.png)
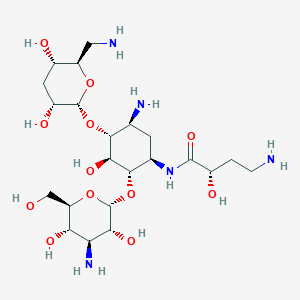
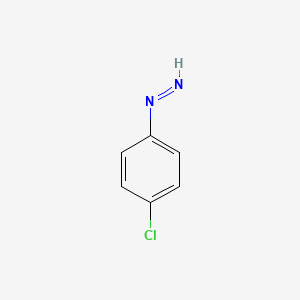
![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)

